molecular formula C10H14O4 B8380250 Ethyl(2-hydroxy-3-oxo-1-cyclohexen-1-yl)acetate

Ethyl(2-hydroxy-3-oxo-1-cyclohexen-1-yl)acetate

Cat. No.: B8380250
M. Wt: 198.22 g/mol
InChI Key: OBTDHFWWDGJSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl(2-hydroxy-3-oxo-1-cyclohexen-1-yl)acetate is a useful research compound. Its molecular formula is C10H14O4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 2-(2-hydroxy-3-oxocyclohexen-1-yl)acetate

InChI

InChI=1S/C10H14O4/c1-2-14-9(12)6-7-4-3-5-8(11)10(7)13/h13H,2-6H2,1H3

InChI Key

OBTDHFWWDGJSKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=O)CCC1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyl lithium (101 mL, 161 mmol) was added to a stirred solution of diisopropylamine (22.96 mL) in methyl-THF (200 mL) at −10° C. The resulting solution was stirred at −10° C. for 15 mins. 1,2-cyclohexanedione (8.6 g) was added to the reaction mixture as a solution in methyl-THF (28 mL). During the addition the internal temperature of the reaction was maintained between −15° C. and −5° C. by modulation of delivery rate. The resulting dark orange/brown solution was stirred at −10° C. for a further 15 mins. The reaction mixture was then cooled to −78° C. and ethyl bromoacetate (12.76 mL) was added dropwise via syringe. Further ethyl bromoacetate (0.8 mL) was added, no further evolution of heat was observed therefore the reaction was left to stir at −60 to −70° C. (internal temp) for 1 hour 15 minutes. The reaction mixture was quenched at −78° C. with 0.5 M HCl (400 ml), allowed to warm to RT and extracted with diethyl ether (200 ml). The organic layer was washed with water (300 mL) and saturated brine. The crude reaction mixture was purified by flash column chromatography (100 g, silica, ethyl acetate/cyclohexane, 0-50%) to give the title compound (7.1 g). LC/MS MH+ 199, Rt 1.78 mins (5 min system).
Quantity
101 mL
Type
reactant
Reaction Step One
Quantity
22.96 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
solvent
Reaction Step Two
Quantity
12.76 mL
Type
reactant
Reaction Step Three
Quantity
0.8 mL
Type
reactant
Reaction Step Four

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